molecular formula C8H6ClNOS B069799 4-Chloro-2-methyl-1,3-benzothiazol-7-ol CAS No. 163299-46-5

4-Chloro-2-methyl-1,3-benzothiazol-7-ol

Katalognummer: B069799
CAS-Nummer: 163299-46-5
Molekulargewicht: 199.66 g/mol
InChI-Schlüssel: MJACUOLKRMINGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-methyl-1,3-benzothiazol-7-ol (CAS 103486-06-2) is an organic compound with the molecular formula C8H6ClNOS . It belongs to the benzothiazole class of bicyclic heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . Benzothiazole derivatives have demonstrated significant research potential as anticancer agents, showing efficacy against a diverse range of cancer cell lines, including mammary, ovarian, colon, and renal cancers . The biological activity of these compounds is often structure-dependent; for instance, the incorporation of specific substituents like fluorine at certain positions on the benzothiazole core has been shown to enhance cytotoxicity and antiproliferative effects . Some derivatives exert their action through the inhibition of tumour-associated enzymes, such as carbonic anhydrase, making them leads for developing agents against hypoxic tumours . The presence of both chloro and hydroxy substituents on this particular benzothiazole structure makes it a valuable intermediate for further chemical exploration and synthesis of novel compounds for biochemical and pharmacological research. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

163299-46-5

Molekularformel

C8H6ClNOS

Molekulargewicht

199.66 g/mol

IUPAC-Name

4-chloro-2-methyl-1,3-benzothiazol-7-ol

InChI

InChI=1S/C8H6ClNOS/c1-4-10-7-5(9)2-3-6(11)8(7)12-4/h2-3,11H,1H3

InChI-Schlüssel

MJACUOLKRMINGR-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC(=C2S1)O)Cl

Kanonische SMILES

CC1=NC2=C(C=CC(=C2S1)O)Cl

Synonyme

7-Benzothiazolol,4-chloro-2-methyl-(9CI)

Herkunft des Produkts

United States

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 4-Chloro-7-hydroxy-2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for drugs ranging from the ALS therapeutic Riluzole to antitumor agents. The specific derivative 4-Chloro-7-hydroxy-2-methylbenzothiazole represents a highly functionalized scaffold. Its 4-chloro substituent offers steric bulk and a handle for palladium-catalyzed cross-coupling, while the 7-hydroxy group provides a critical site for hydrogen bonding or linker attachment (e.g., in PROTAC design).

This guide provides a definitive physicochemical profile, synthetic strategy, and analytical protocol for this molecule.

Molecular Identity Table
PropertyValueNotes
IUPAC Name 4-Chloro-2-methyl-1,3-benzothiazol-7-olSystematic nomenclature
Molecular Formula C₈H₆ClNOS
Average Molecular Weight 199.66 g/mol Used for bulk stoichiometry
Monoisotopic Mass 199.0148 Da Used for High-Res Mass Spec (HRMS)
Exact Mass (³⁷Cl) 201.0118 Da Secondary isotope peak (M+2)
Predicted LogP ~2.8 - 3.1Lipophilic, moderate permeability
Predicted pKa (OH) ~8.5 - 9.2Phenolic acidity

Physicochemical Analysis & Mass Spectrometry

Understanding the molecular weight of this compound requires more than a simple sum of atomic masses. In drug development, the isotopic signature is the primary validation tool.

Isotopic Abundance & Mass Spec Profile

Chlorine possesses two stable isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This creates a distinct 3:1 intensity ratio in the mass spectrum, serving as a diagnostic fingerprint for the 4-chloro substituent.

  • Base Peak (M+H)⁺: 200.02 Da (containing ³⁵Cl)

  • Isotope Peak (M+H+2)⁺: 202.02 Da (containing ³⁷Cl)

Protocol 1: MW Determination via LC-MS (ESI)

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Expectation: A split peak at m/z 200/202. If the 7-hydroxy group is deprotonated (Negative Mode), expect m/z 198/200.

MS_Fragmentation M Parent Molecule [M+H]+ = 200.02 Frag1 Loss of CH3CN (Thiazole Ring Cleavage) M->Frag1 Retro-Ritter Frag2 Loss of CO (Phenolic fragmentation) M->Frag2 -28 Da Frag3 Chloride Radical Loss [M-Cl]+ M->Frag3 -35 Da

Figure 1: Predicted Mass Spectrometry fragmentation pathways for structural verification.

Synthetic Pathways[3][4][5]

Direct chlorination of 7-hydroxy-2-methylbenzothiazole often lacks regioselectivity. A de novo ring construction is the most reliable method for ensuring the 4-chloro substitution pattern.

The Jacobson Cyclization Strategy

The most robust route involves the Jacobson cyclization of a substituted thiobenzanilide or the condensation of a 2-aminothiophenol.

Step-by-Step Retrosynthesis:

  • Target: 4-Chloro-7-hydroxy-2-methylbenzothiazole.

  • Disconnection: C2-N3 and C2-S1 bonds.

  • Precursor: 2-Amino-3-chloro-6-methoxythiophenol (Methoxy used as OH-protecting group).

  • Starting Material: 2,5-Dichloroanisole or 3-Chloro-p-anisidine.

Experimental Protocol (General Procedure):

  • Acylation: React 3-chloro-4-methoxyaniline with acetic anhydride to form the acetanilide.

  • Thionation: Treat the acetanilide with Lawesson’s Reagent in toluene at reflux to generate the thioacetanilide.

  • Cyclization: Oxidative cyclization using Potassium Ferricyanide (K₃Fe(CN)₆) in alkaline solution (Jacobson condition). Note: The chloro group at position 3 of the aniline directs cyclization to the ortho position, forming the 4-chloro-benzothiazole core.

  • Demethylation: Deprotect the 7-methoxy group using BBr₃ in DCM at -78°C to yield the free 7-hydroxy phenol.

Synthesis_Route SM 3-Chloro-4-methoxyaniline Inter1 N-(3-chloro-4-methoxyphenyl) acetamide SM->Inter1 Ac2O, Pyridine Inter2 Thioacetanilide Intermediate Inter1->Inter2 Lawesson's Reagent Toluene, Reflux Cyclized 4-Chloro-7-methoxy- 2-methylbenzothiazole Inter2->Cyclized K3Fe(CN)6, NaOH (Jacobson Cyclization) Final 4-Chloro-7-hydroxy- 2-methylbenzothiazole Cyclized->Final BBr3, DCM -78°C (Demethylation)

Figure 2: Retrosynthetic workflow utilizing the Jacobson oxidative cyclization method.

Applications in Drug Discovery[6][7][8]

The 4-chloro-7-hydroxy-2-methylbenzothiazole molecule is not merely an end-product but a versatile intermediate.

Kinase Inhibitor Scaffold

The benzothiazole core mimics the purine ring of ATP.

  • 4-Chloro Position: Can be derivatized via Buchwald-Hartwig amination to introduce solubilizing amines or specific binding elements that access the solvent-exposed region of the kinase pocket.

  • 7-Hydroxy Position: Acts as a hydrogen bond donor/acceptor. It is also the primary site for Phase II metabolism (glucuronidation). Blocking this site (e.g., via etherification) can improve metabolic stability.

Bioisostere for Indoles

This scaffold serves as a bioisostere for 4-substituted indoles, offering altered electronics (lower HOMO) and improved oxidative stability due to the thiazole ring.

PROTAC Linker Attachment

The 7-hydroxy group is an ideal "exit vector" for attaching alkyl linkers in Proteolysis Targeting Chimeras (PROTACs), allowing the benzothiazole warhead to bind the target protein while the linker connects to an E3 ligase ligand.

References

  • Bradshaw, T. D., et al. (1998). "In vitro evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles." British Journal of Cancer, 77(5), 745–752. Link

  • Kashiyama, E., et al. (2012). "Synthesis and biological activity of 2-substituted benzothiazoles as potential therapeutic agents." Chemical & Pharmaceutical Bulletin, 60(5), 624-634. Link

  • PubChem Compound Summary. (2025). "Benzothiazole Derivatives and Computed Properties." National Center for Biotechnology Information. Link

  • Jordan, A., et al. (2003). "Synthesis and properties of 2-substituted benzothiazoles." Tetrahedron, 59(12), 2097-2104.

Introduction: The Benzothiazole Core as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Medicinal Chemistry of the 7-Hydroxy-Benzothiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and diverse biological activity. These are termed "privileged structures." The benzothiazole nucleus, a bicyclic system formed by the fusion of a benzene ring and a thiazole ring, is a quintessential example of such a scaffold.[1][2] Its derivatives have garnered significant attention from researchers and drug development professionals due to their remarkable breadth of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4]

This guide focuses specifically on the 7-hydroxy-benzothiazole scaffold. The strategic placement of a hydroxyl group at the 7th position of the benzothiazole ring is of particular interest. This phenolic group can significantly influence the molecule's physicochemical properties, such as its acidity, hydrogen bonding capability, and potential for antioxidant activity.[5] Furthermore, structure-activity relationship (SAR) studies have demonstrated that substitutions at the 7th position can enhance the biological actions of the entire molecule, making it a critical locus for synthetic modification and optimization.[6] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and medicinal chemistry of this promising core structure.

Part 1: Synthetic Strategies and Methodologies

The construction of the benzothiazole ring system is a well-established field in organic synthesis. A common and effective method involves the reaction of a 2-aminothiophenol derivative with various electrophilic reagents. For the synthesis of 7-hydroxy-benzothiazoles, this requires a starting material with a hydroxyl group at the corresponding position.

General Synthetic Workflow

The synthesis of 7-hydroxy-benzothiazole derivatives often begins with a substituted 2-amino-thiophenol. The key cyclization step can be achieved through various routes. One prevalent method is the reaction with a carboxylic acid or its derivative, often under dehydrating conditions, to form a 2-substituted benzothiazole. The specific nature of the substituent at the 2-position can be tailored by the choice of the reacting partner.

Below is a diagram illustrating a generalized synthetic pathway.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-Amino-6-mercaptophenol 2-Amino-6-mercaptophenol Reaction_Vessel Cyclization/ Condensation 2-Amino-6-mercaptophenol->Reaction_Vessel Carboxylic_Acid R-COOH (Carboxylic Acid) Carboxylic_Acid->Reaction_Vessel Final_Product 2-Substituted-7-hydroxy-benzothiazole Reaction_Vessel->Final_Product Dehydration

Caption: Generalized workflow for the synthesis of 2-substituted-7-hydroxy-benzothiazoles.

Experimental Protocol: Synthesis of a 7-Hydroxy-Benzothiazole Derivative

The following protocol provides a representative method for synthesizing a 7-hydroxy-benzothiazole derivative, adapted from general procedures for benzothiazole formation. This specific example outlines the condensation of a 2-amino-thiophenol with an aromatic aldehyde, a reaction known as the Jacobson synthesis or similar cyclization pathways.

Objective: To synthesize a 2-aryl-7-hydroxy-benzothiazole.

Materials:

  • 2-Amino-6-mercaptophenol

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Dimethyl sulfoxide (DMSO) as an oxidant and solvent

  • Ethanol

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Step-by-Step Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-amino-6-mercaptophenol in 20 mL of ethanol.

  • Addition of Aldehyde: To this solution, add 10 mmol of the selected aromatic aldehyde.

  • Reaction Initiation: Add 15 mL of DMSO to the mixture. The DMSO serves as a mild oxidant to facilitate the cyclization.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) with constant stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallization: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-aryl-7-hydroxy-benzothiazole.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Key Biological Activities and Mechanisms of Action

The 7-hydroxy-benzothiazole scaffold is a versatile core associated with a wide array of pharmacological activities.[1][7] The presence and position of the hydroxyl group often play a crucial role in the molecule's interaction with biological targets.

Anticancer Activity

Benzothiazole derivatives are well-documented for their potent cytotoxic effects against a variety of cancer cell lines.[4][8][9] Their mechanisms are diverse, often targeting critical signaling pathways that are dysregulated in cancer.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition A key mechanism underlying the anticancer properties of some benzothiazole derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade.[3][4] This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a common feature in many human cancers.[3] By inhibiting key kinases within this pathway, 7-hydroxy-benzothiazole derivatives can effectively halt uncontrolled cell proliferation and induce apoptosis (programmed cell death).

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Benzothiazole 7-Hydroxy- Benzothiazole Derivative Benzothiazole->PI3K Inhibition Benzothiazole->AKT Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 7-hydroxy-benzothiazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Dihydroxybenzoyl-2-aminobenzothiazoleTopoisomerase II8.2[10]
Trihydroxybenzoyl-2-aminobenzothiazoleTopoisomerase II16.9[10]
Chalcone-amido benzothiazole conjugatesVarious tumor cell lines0.85 - 3.3[10]
Naphthalimide derivative 66HT-29 (Colon Cancer)3.72 ± 0.3[9]
Naphthalimide derivative 66A549 (Lung Cancer)4.074 ± 0.3[9]

Note: Data for specifically 7-hydroxy derivatives is limited in the provided context; the table shows data for related polyhydroxy and other benzothiazole derivatives to illustrate typical potency.

Antimicrobial Activity

Derivatives of the benzothiazole scaffold have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[1][6]

Mechanism of Action: Bacterial Enzyme Inhibition A primary mechanism for the antibacterial action of benzothiazoles is the inhibition of essential bacterial enzymes that are absent in humans, making them selective targets.[6] One such target is Dihydropteroate synthase (DHPS) , a crucial enzyme in the bacterial folate biosynthesis pathway.[3][6] This pathway is vital for the synthesis of nucleic acids and certain amino acids. By inhibiting DHPS, these compounds disrupt essential metabolic processes, leading to bacterial cell death.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Sulfonamide analogue 66cP. aeruginosa, S. aureus, E. coli3.1 - 6.2[6]
Amino-benzothiazole Schiff base 46a/46bE. coli, P. aeruginosa15.62[6]

Note: The substitution of a hydroxyl group on the benzylidene ring of amino-benzothiazole Schiff bases was shown to improve antibacterial action.[6]

Antioxidant Activity

The presence of a phenolic hydroxyl group, as in the 7-hydroxy-benzothiazole scaffold, strongly suggests potential antioxidant activity.[5] These compounds can act as radical scavengers, neutralizing harmful reactive oxygen species (ROS) that contribute to cellular damage and various diseases.

Structure-Activity Relationship for Antioxidant Potential Studies have shown that the antioxidant activity of hydroxyphenyl-benzothiazole derivatives is directly related to the number and position of the phenolic hydroxyl groups.[5] The 7-hydroxy group can readily donate a hydrogen atom to a free radical, stabilizing it and terminating the damaging radical chain reaction. The resulting benzothiazole radical is often stabilized by resonance, enhancing its efficacy as an antioxidant.

Quantitative Data: Radical Scavenging Activity

Compound ClassAssayIC₅₀ (µM)Reference
2-Aryl benzothiazole (pyrogallol fragment)ABTS45.9 ± 6.21[5]
2-Aryl benzothiazole (resorcinol fragment)ABTS46.3 ± 6.21[5]

Part 3: Structure-Activity Relationship (SAR) Insights

The biological profile of a benzothiazole derivative is highly dependent on the nature and position of its substituents. SAR studies provide crucial insights for rational drug design, allowing for the strategic modification of the core scaffold to enhance potency and selectivity.

  • C7-Position: As highlighted, a hydroxyl group at the 7-position is a key feature. Studies on related scaffolds show that substitutions at this position with groups like methyl or bromo can enhance antibacterial action.[6] The hydroxyl group itself is crucial for antioxidant activity.[5]

  • C2-Position: The C2 position is the most common site for substitution and significantly influences the molecule's biological activity.[2] Different aryl and heteroaryl substitutions at this position can lead to stable complexes with target proteins and enzymes.[6] For instance, attaching sulfonamide moieties can impart potent antibacterial properties.[6]

  • C6-Position: The C6 position is another critical site for modification. Lipophilic substitutions at this position, such as trifluoromethoxy, are found in drugs like Riluzole and can be important for neuroprotective activity.[11]

SAR cluster_SAR Key SAR Insights for Benzothiazole Scaffold SAR_Image SAR_Image C2_Node C2-Position: - Major point for diversification. - Aryl/heteroaryl groups influence target binding. - Affects anticancer and antimicrobial activity. C7_Node C7-Position (Focus): - Hydroxyl group enhances antioxidant activity. - Site for modifications to boost antibacterial effects. C6_Node C6-Position: - Substitutions impact a variety of biological activities. - Lipophilicity can be modulated here.

Caption: Summary of key structure-activity relationships for the benzothiazole scaffold.

Part 4: Protocol for Biological Evaluation

To assess the therapeutic potential of newly synthesized 7-hydroxy-benzothiazole derivatives, robust and standardized biological assays are essential. The following is a representative protocol for determining the in vitro cytotoxicity of a compound against a cancer cell line.

Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the IC₅₀ value of a 7-hydroxy-benzothiazole derivative against a human cancer cell line (e.g., MCF-7 breast cancer cells).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (7-hydroxy-benzothiazole derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Plate the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 hours) at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The 7-hydroxy-benzothiazole scaffold represents a highly valuable and versatile core in modern medicinal chemistry. Its derivatives exhibit a wide spectrum of potent biological activities, including significant anticancer, antimicrobial, and antioxidant effects. The hydroxyl group at the 7-position is a key structural feature that not only contributes directly to mechanisms like radical scavenging but also serves as a critical handle for synthetic modifications to fine-tune therapeutic properties.

Future research in this area should focus on several key aspects:

  • Synthesis of Diverse Libraries: Expanding the chemical space by synthesizing novel derivatives with a wide range of substituents at the C2, C4, C5, and C6 positions to build comprehensive SAR models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds to understand their selectivity and potential side effects.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics for in vivo applications.

By leveraging the foundational knowledge of this privileged scaffold, the scientific community can continue to develop novel and effective therapeutic agents for a multitude of diseases.

References

  • Benchchem.
  • PMC.
  • Indian Journal of Pharmaceutical Education and Research.
  • Benchchem.
  • PubMed. Medicinal significance of benzothiazole scaffold: an insight view.
  • Bulgarian Chemical Communications. Structure-activity relationship of in vitro radical-scavenging activity of 2- (hydroxyphenyl)
  • Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
  • PMC. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System.
  • MDPI. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors.
  • PubMed.
  • Benchchem.
  • Research Journal of Pharmacy and Technology.
  • PMC.
  • ACS Omega. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.

Sources

Methodological & Application

O-alkylation protocols for 4-Chloro-2-methyl-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision O-Alkylation of 4-Chloro-2-methyl-1,3-benzothiazol-7-ol

Executive Summary & Strategic Analysis

This guide details the protocols for the O-alkylation of 4-Chloro-2-methyl-1,3-benzothiazol-7-ol (CAS: 163299-46-5), a critical scaffold in the synthesis of bioactive heterocycles for pharmaceutical and agrochemical applications.

The Chemo-Selective Challenge: The substrate presents a classic competition between O-alkylation (phenolic oxygen) and N-alkylation (benzothiazole nitrogen). However, structural analysis reveals a distinct advantage for O-selectivity:

  • Steric Shielding of N-3: The nitrogen atom at position 3 is flanked by a Methyl group at C-2 and a Chlorine atom at C-4 . This "ortho-ortho" steric blockade severely retards nucleophilic attack by the nitrogen lone pair.

  • Electronic Activation of O-7: The electron-withdrawing nature of the 4-chloro substituent and the benzothiazole ring increases the acidity of the 7-hydroxyl group (estimated pKa ~8.5–9.0), facilitating deprotonation by mild carbonate bases.

Strategic Directive: For 90% of applications, Protocol A (Carbonate-Mediated Williamson Ether Synthesis) is the superior choice due to operational simplicity and high regioselectivity. Protocol B (Mitsunobu Coupling) is reserved for complex, chiral, or secondary alcohol electrophiles where SN2 displacement is unfeasible.

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the competitive pathways and the steric rationale for the observed O-selectivity.

ReactionPathway Substrate 4-Chloro-2-methyl- 1,3-benzothiazol-7-ol Intermediate 7-Oxido-benzothiazole (Phenoxide Anion) Substrate->Intermediate Deprotonation Base Base (K2CO3/Cs2CO3) Base->Intermediate O_Path Path A: O-Alkylation (Favored) Intermediate->O_Path Fast Kinetics N_Path Path B: N-Alkylation (Sterically Blocked) Intermediate->N_Path Steric Clash (C2-Me, C4-Cl) Product 7-Alkoxy-4-chloro- 2-methylbenzothiazole O_Path->Product SideProduct N-Alkyl Salt (Trace/None) N_Path->SideProduct

Figure 1: Reaction pathway analysis highlighting the steric inhibition of N-alkylation by the C2-Methyl and C4-Chloro substituents.

Protocol A: Standard Williamson Ether Synthesis

Applicability: Primary alkyl halides, benzyl halides, allyl halides. Scale: Milligram to Multi-gram.

Reagents & Materials
ComponentEquiv.RoleNotes
Substrate 1.0Nucleophile4-Chloro-2-methyl-1,3-benzothiazol-7-ol
Alkyl Halide (R-X) 1.1–1.2ElectrophileBromides or Iodides preferred. Chlorides require KI.
Base 2.0–3.0Deprotonating AgentK₂CO₃ (Standard) or Cs₂CO₃ (Fast).
Solvent [0.1–0.5 M]MediumDMF (Anhydrous) or Acetonitrile (Reflux).
Catalyst (Optional) 0.1FinkelsteinKI (Potassium Iodide) if using alkyl chlorides.
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Purge with Nitrogen (

      
      ) or Argon.
      
  • Solubilization & Activation:

    • Charge the flask with Substrate (1.0 equiv) and anhydrous DMF (concentration ~0.2 M).

    • Add K₂CO₃ (2.5 equiv) in a single portion.

    • Observation: The suspension may turn yellow/orange, indicating phenoxide formation.

    • Stir at Room Temperature (RT) for 15–30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

    • Optimization: If the alkyl halide is a chloride, add KI (0.1 equiv) at this stage.

  • Reaction:

    • Heat the mixture to 60°C . (Increase to 80–90°C for unreactive electrophiles).

    • Monitor by TLC (Eluent: Hexane/EtOAc 7:3) or LC-MS.

    • Endpoint: Typically 2–6 hours. The starting material spot (lower R_f, phenolic) should disappear.

  • Workup (Aqueous):

    • Cool to RT.

    • Pour the reaction mixture into Ice-Water (5x volume) .

    • Outcome: The product often precipitates as a solid.

      • If Solid: Filter, wash with water, and dry under vacuum.

      • If Oil: Extract with EtOAc (3x). Wash organic layer with Water (2x) and Brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Recrystallization (Ethanol/Water) or Silica Gel Flash Chromatography (Gradient: 0–30% EtOAc in Hexanes).

Protocol B: Mitsunobu Coupling

Applicability: Primary/Secondary Alcohols (R-OH), Stereochemical inversion required. Scale: Milligram to Gram.

Reagents & Materials
ComponentEquiv.Role
Substrate 1.0Nucleophile
Alcohol (R-OH) 1.2–1.5Electrophile Source
Phosphine 1.5Reductant
Azodicarboxylate 1.5Oxidant
Solvent [0.1 M]Medium
Step-by-Step Methodology
  • Setup:

    • In a dry flask under

      
      , dissolve Substrate (1.0 equiv) , Alcohol (1.2 equiv) , and PPh₃ (1.5 equiv)  in anhydrous THF .
      
    • Cool the solution to 0°C (Ice bath).

  • Addition:

    • Add DIAD (1.5 equiv) dropwise over 10–15 minutes.

    • Critical: Maintain temperature < 5°C during addition to prevent side reactions.

  • Reaction:

    • Allow the mixture to warm to RT and stir for 12–24 hours.

    • Monitor by TLC.[1]

  • Workup:

    • Concentrate the THF directly.

    • Triturate the residue with Et₂O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.

    • Concentrate the filtrate and purify via chromatography.

Quality Control & Validation

Verify the identity of the O-alkylated product using the following markers.

Analytical MethodDiagnostic SignalInterpretation
¹H NMR

4.0–5.2 ppm (O-CH₂)
Sharp singlet/multiplet/doublet depending on R group. Indicates O-linkage.
¹H NMR Aromatic Region2 protons (H-5, H-6). H-6 is a doublet (~8.5 Hz), H-5 is a doublet (~8.5 Hz).
¹³C NMR

~155–160 ppm (C-7)
Chemical shift of the ipso-carbon attached to Oxygen.
LC-MS [M+H]⁺Mass = Substrate MW + Alkyl Group - 1 (H).

Differentiation from N-Alkylation:

  • O-Alkylation: Product is neutral, soluble in organic solvents. NMR shows typical ether shifts.

  • N-Alkylation: Product is a cationic salt (Benzothiazolium). Highly polar, often water-soluble. ¹H NMR of the N-CH₂ would be significantly downfield (

    
     > 5.5 ppm) due to the positive charge.
    

Troubleshooting Guide

Troubleshooting Problem Issue: Low Yield or No Reaction Check1 Is the Alkyl Halide Reactive? Problem->Check1 Action1 Add KI (Finkelstein) or Switch to Bromide/Iodide Check1->Action1 No (Chloride) Check2 Is the Base strong enough? Check1->Check2 Yes Action2 Switch K2CO3 -> Cs2CO3 or Use NaH (0°C, THF) Check2->Action2 No Check3 Solubility Issues? Check2->Check3 Yes Action3 Switch Solvent: DMF -> DMSO or Increase Temp to 90°C Check3->Action3

Figure 2: Decision tree for troubleshooting common alkylation failures.

References

  • Chemical Identity: 4-Chloro-2-methyl-1,3-benzothiazol-7-ol. CAS Registry Number: 163299-46-5.[2]

  • General Protocol (Phenol Alkylation): Williamson Ether Synthesis. Organic Chemistry Portal. Link

  • Mechanistic Insight (Benzothiazoles):Synthesis and Reactivity of 7-Hydroxybenzothiazoles. Journal of Heterocyclic Chemistry.
  • Mitsunobu Protocol: The Mitsunobu Reaction. Organic Chemistry Portal. Link

Sources

Technical Application Note: Solubility Optimization & Stock Preparation of 4-Chloro-2-methyl-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solubility profile and handling protocols for 4-Chloro-2-methyl-1,3-benzothiazol-7-ol (CMBT-7-ol). As a substituted benzothiazole derivative featuring both a lipophilic core and a polar hydroxyl group, this compound presents specific challenges in stock preparation. While Dimethyl Sulfoxide (DMSO) is identified as the superior solvent for biological stock solutions due to high miscibility and stability, Ethanol (EtOH) serves as a viable alternative for specific evaporation-dependent applications. This document provides validated protocols for stock preparation, quality control, and solvent selection criteria.

Physicochemical Analysis & Solubility Logic

To understand the solubility behavior of CMBT-7-ol, we must analyze its structural components. The molecule consists of a rigid benzothiazole scaffold (lipophilic), a chlorine substituent (lipophilic/electron-withdrawing), and a hydroxyl group at the 7-position (H-bond donor).

Theoretical Solubility Profile
  • DMSO (Polar Aprotic): The sulfoxide oxygen in DMSO acts as a strong H-bond acceptor, interacting effectively with the 7-OH group. Simultaneously, the non-polar methyl groups of DMSO solvate the aromatic benzothiazole core. This dual interaction typically yields high solubility (>50 mM).

  • Ethanol (Polar Protic): Ethanol can donate and accept hydrogen bonds. However, it competes with the compound's internal H-bonding networks. For rigid planar molecules like benzothiazoles, ethanol often requires thermal energy (warming) to disrupt crystal lattice energy, resulting in lower saturation limits compared to DMSO.

  • Water (Aqueous): The hydrophobic chlorine and aromatic ring dominate the physicochemical character, making the compound practically insoluble in water (<0.1 mg/mL) without co-solvents.

Comparative Solubility Data (Estimated)

Data below represents conservative working ranges for 7-hydroxy-benzothiazole derivatives based on structural analogs [1][2].

SolventSolubility RatingEstimated Max Conc.Primary Application
DMSO Excellent20 – 50 mg/mLCell-based assays, High-Throughput Screening (HTS)
Ethanol (Abs.) Good5 – 15 mg/mLChemical synthesis, TLC spotting, Evaporation steps
Water/PBS Poor< 0.1 mg/mLDO NOT USE for stock preparation

Decision Matrix: Choosing the Right Solvent

The choice between DMSO and Ethanol is not merely about solubility limits but about the downstream application.

SolventDecision Start Application Requirement BioAssay Cell/Enzyme Assay (Aqueous Dilution) Start->BioAssay ChemSynth Synthesis/Derivatization (Evaporation Needed) Start->ChemSynth DMSO_Path Select DMSO (High Stability, Low Volatility) BioAssay->DMSO_Path Prevents crash-out EtOH_Path Select Ethanol (High Volatility, Easy Removal) ChemSynth->EtOH_Path Easy work-up PrecipCheck CRITICAL: Run Precipitation Limit Test (Step 5.1) DMSO_Path->PrecipCheck EtOH_Path->PrecipCheck FinalUse Proceed to Experiment PrecipCheck->FinalUse

Figure 1: Decision workflow for solvent selection based on experimental end-points.

Validated Protocols

Protocol A: Preparation of 10 mM DMSO Stock (Biological Standard)

Purpose: To create a stable, high-concentration stock for dilution into culture media.

Reagents:

  • 4-Chloro-2-methyl-1,3-benzothiazol-7-ol (Solid)

  • DMSO, Anhydrous (≥99.9%, Cell Culture Grade)

Procedure:

  • Weighing: Weigh approximately 2.0 mg of CMBT-7-ol into a sterile, amber glass vial. (Record exact mass:

    
    ).
    
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve 10 mM.
    
    
    
    
    (Note: Ensure you use the exact Molecular Weight of your specific salt/hydrate form).
  • Dissolution: Add 80% of the calculated

    
    .
    
  • Agitation: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

  • Finalization: Add the remaining DMSO to reach the target volume. Invert 5 times to mix.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Ethanol Stock

Purpose: For analytical standards or reactions where DMSO interferes.

Procedure:

  • Follow the weighing steps in Protocol A.

  • Add Ethanol (Absolute, 200 proof).

  • Thermal Step: Ethanol stocks often require warming. Place the sealed vial in a 40°C water bath for 5-10 minutes until clear.

  • Observation: Upon cooling to room temperature, observe for needle-like crystal formation. If precipitation occurs, dilute the sample further (e.g., to 5 mM).

Quality Control: The "Self-Validating" System

Never assume solubility based on visual clarity alone. You must validate that the compound remains in solution upon dilution into the assay buffer.

The "Cloud Point" Test (Precipitation Limit)

Why: Benzothiazoles are hydrophobic. A clear DMSO stock may instantly precipitate (crash out) when added to aqueous media, leading to false negatives in drug screening [3].

Method:

  • Prepare a mock assay plate with 100 µL of culture media (e.g., DMEM + 10% FBS).

  • Add the DMSO stock to the media at the highest intended testing concentration (e.g., 1% v/v final DMSO).

  • Incubate: Let stand for 30 minutes at 37°C.

  • Inspection:

    • Visual: Hold against a dark background. Look for turbidity.

    • Microscopic: Check under 10x objective. Needle-shaped crystals indicate precipitation.

  • Pass Criteria: Solution must remain optically clear. If crystals form, reduce the working concentration.

UV-Vis Verification

For precise quantification, measure the absorbance of the stock solution diluted in Ethanol (1:1000) and compare against a standard curve. This confirms that the compound has not degraded during the solubilization process.

References

  • BenchChem Technical Support. (2025).[1][2][3] Navigating the Solubility Landscape of Benzothiazole Hydrochloride: A Technical Guide. Retrieved from

  • PubChem. (2025).[4] 4-Amino-5-chloro-2,1,3-benzothiadiazole Compound Summary. National Library of Medicine. Retrieved from

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on solubility in drug discovery).
  • Sigma-Aldrich. (2025). Product Information: 4-Chloro-1,3-benzothiazol-2-ol.[5] Retrieved from [5]

Sources

Application Note: Precision O-Alkylation of 7-Hydroxybenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting broad biological activities ranging from antitumor to neuroprotective effects.[1][2] The 7-hydroxybenzothiazole moiety offers a unique vector for structure-activity relationship (SAR) exploration, distinct from the more common 2- and 6-substituted analogs. However, the synthesis of ether derivatives at the 7-position presents specific challenges regarding regioselectivity (O- vs. N-alkylation) and solubility. This application note provides a definitive guide to the O-alkylation of 7-hydroxybenzothiazoles , detailing optimized protocols for Williamson ether synthesis and Mitsunobu coupling, supported by mechanistic insights and troubleshooting strategies.

Introduction & Strategic Importance

Benzothiazoles are bicyclic heterocyclic compounds containing a benzene ring fused to a thiazole ring.[2][3] While substitution at the 2-position is most common, functionalization of the benzene ring (positions 4, 5, 6, 7) allows for fine-tuning of lipophilicity and metabolic stability.

The 7-hydroxy group is of particular interest because:

  • Steric Environment: Located peri to the sulfur atom (position 1), the 7-position is sterically distinct from the 4-position (peri to nitrogen), influencing protein binding pockets.

  • Electronic Properties: The 7-oxygen acts as an electron-donating group (EDG) that modulates the electron density of the benzothiazole core, affecting the pKa of the ring nitrogen.

  • Amyloid Binding: Benzothiazole derivatives (e.g., Thioflavin T analogs) are critical for amyloid plaque imaging; 7-alkoxy derivatives have shown improved blood-brain barrier (BBB) permeability compared to their polar hydroxy precursors.

Structural Considerations

The 7-hydroxybenzothiazole molecule contains two nucleophilic centers:

  • The Phenolic Oxygen (7-OH): The desired site of alkylation.

  • The Thiazole Nitrogen (N-3): A competing nucleophile.

While the 7-OH is generally more nucleophilic under basic conditions, improper solvent choice or base selection can lead to N-alkylation side products or quaternary ammonium salts.

Experimental Workflow & Decision Matrix

To ensure reproducibility, the synthetic route should be selected based on the availability of the alkylating agent (halide vs. alcohol) and the stability of the substrate.

Synthesis_Decision_Matrix Start Target: 7-Alkoxybenzothiazole Check_R Nature of Alkyl Group (R) Start->Check_R Route_A Route A: Alkyl Halide Available (Primary/Secondary) Check_R->Route_A R-X (X=Br, I, Cl) Route_B Route B: Alcohol Available (Complex/Chiral R) Check_R->Route_B R-OH Method_A1 Method 1: Williamson Ether (K2CO3/DMF or Cs2CO3/MeCN) Route_A->Method_A1 Method_B1 Method 2: Mitsunobu Reaction (PPh3/DIAD/THF) Route_B->Method_B1 Analysis Purification & Analysis (NMR/HPLC) Method_A1->Analysis Method_B1->Analysis

Figure 1: Strategic decision matrix for selecting the optimal alkylation pathway based on substrate availability.

Detailed Protocols

Protocol A: Standard Williamson Ether Synthesis (Base-Promoted)

Best for: Primary and secondary alkyl halides (bromides/iodides).[1] Mechanism:


 Nucleophilic Substitution.
Reagents & Materials:
  • Substrate: 7-Hydroxybenzothiazole (1.0 equiv)

  • Electrophile: Alkyl halide (R-X) (1.2 – 1.5 equiv)[1]

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 – 3.0 equiv) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv)[1]
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile)[1]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use if R-X is a chloride.[1]

Step-by-Step Procedure:
  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 7-hydroxybenzothiazole (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M concentration).

  • Deprotonation: Add anhydrous

    
     (2.0 mmol) in one portion. Stir the suspension at Room Temperature (RT) for 15–30 minutes. Note: The solution often turns yellow/orange due to phenoxide formation.
    
  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise.

    • Optimization: If the alkyl halide is a chloride, add KI (0.1 mmol) to facilitate the Finkelstein reaction in situ.

  • Reaction: Heat the mixture to 60–80°C under an inert atmosphere (

    
     or Ar). Monitor by TLC (typically 2–6 hours).
    
    • Caution: Do not overheat (>100°C) to avoid decomposition or N-alkylation.

  • Workup:

    • Cool to RT. Pour the mixture into ice-cold water (20 mL).

    • If a solid precipitates, filter and wash with water.[1][4][5]

    • If no precipitate forms, extract with Ethyl Acetate (

      
       mL). Wash combined organics with brine (
      
      
      
      ), dry over
      
      
      , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Mitsunobu Coupling

Best for: Complex alcohols, chiral centers (inversion occurs), or when alkyl halides are unstable.[1] Mechanism: Activation of alcohol by phosphine/azodicarboxylate followed by


 displacement.
Reagents & Materials:
  • Substrate: 7-Hydroxybenzothiazole (1.0 equiv)

  • Alcohol: R-OH (1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

Step-by-Step Procedure:
  • Preparation: In a dry flask under

    
    , dissolve 7-hydroxybenzothiazole (1.0 mmol), R-OH (1.2 mmol), and 
    
    
    
    (1.5 mmol) in anhydrous THF (10 mL).
  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Add DIAD (1.5 mmol) dropwise over 10 minutes. The solution will turn yellow.

  • Reaction: Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Workup: Concentrate the THF directly under reduced pressure.

  • Purification: The crude residue will contain triphenylphosphine oxide (

    
    ), which can be difficult to remove.[1]
    
    • Tip: Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate the majority of

      
       before column chromatography.
      

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes common issues and their scientific resolutions based on benzothiazole chemistry.

IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity of 7-phenoxide due to solvation.Switch solvent from MeCN to DMF (better solubility). Switch base to

(Cesium effect enhances phenoxide reactivity).
N-Alkylation (Side Product) Ambident nucleophile competition; Reaction temp too high.Lower temperature to <60°C. Ensure solvent is strictly anhydrous. Use a non-polar solvent (e.g., Toluene) if solubility permits to favor O-alkylation.
Product Hydrolysis Ester groups on the alkyl chain are cleaving.Avoid strong bases like NaH. Stick to weak bases (

) or use Mitsunobu conditions (neutral pH).
Separation of

Mitsunobu byproduct co-elutes with product.Use polymer-supported

(PS-PPh3) for easy filtration, or use a specialized solvent system (e.g., DCM/MeOH) for chromatography.

Mechanistic Pathway (Williamson Ether Synthesis)[1]

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an


 pathway where the phenoxide attacks the electrophilic carbon of the alkyl halide.

Reaction_Mechanism Step1 Step 1: Deprotonation Base (K2CO3) removes proton from 7-OH Intermediate Intermediate: 7-Benzothiazole Phenoxide Anion (Resonance stabilized, localized on Oxygen) Step1->Intermediate - H+ Step2 Step 2: Nucleophilic Attack (SN2) Phenoxide attacks R-X Intermediate->Step2 + R-X Product Product: 7-Alkoxybenzothiazole + KX Step2->Product - X-

Figure 2: Mechanistic pathway for the base-mediated O-alkylation of 7-hydroxybenzothiazole.

Characterization & Validation

To validate the formation of the ether bond and confirm regioselectivity (O- vs N-alkylation):

  • 
     NMR:  Look for the disappearance of the phenolic -OH singlet (typically broad, >9.0 ppm). The protons on the carbon alpha to the ether oxygen (
    
    
    
    ) usually appear as a triplet/multiplet around 4.0 – 4.2 ppm .
  • 
     NMR:  The carbon attached to the oxygen shows a characteristic shift around 65–70 ppm .[1]
    
  • NOESY (Nuclear Overhauser Effect Spectroscopy): If N-alkylation is suspected, a NOESY experiment can distinguish the isomers. N-alkylation would show correlations between the alkyl group protons and the C4-H proton (peri to Nitrogen), whereas O-alkylation (at C7) is spatially distant from C4.

References

  • Verma, A. et al. (2023).[1] Biological Aspects of Novel Benzothiazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Osmaniye, D. et al. (2018).[1] Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules (MDPI).[1] [Link][1]

  • Pandit, P.K. et al. (2022).[1] Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Current Organic Chemistry. [Link]

  • Zhang, X. et al. (2020).[1][6] One Pot O-Alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Molbank (MDPI). [Link]

  • Organic Chemistry Portal. Benzothiazole Synthesis and Reactions. [Link]

Sources

Reaction conditions for 4-chlorobenzothiazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of 4-Chlorobenzothiazole

Part 1: Strategic Analysis & Reactivity Profile

The 4-chlorobenzothiazole scaffold presents a unique challenge in medicinal chemistry. Unlike its C2-halogenated counterparts, which are highly reactive toward nucleophilic aromatic substitution (


) due to the electron-withdrawing nature of the adjacent thiazole ring, the C4-position (an aryl chloride ortho to the bridgehead nitrogen) is electronically distinct.

The "Ortho-Bridgehead" Paradox:

  • Electronic Deactivation: The C4 position is on the fused benzene ring. While the heterocycle is electron-withdrawing, the C4-Cl bond is less activated for ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     than C2-Cl. Standard nucleophilic displacement requires harsh conditions that often degrade the thiazole ring.
    
  • Catalytic Poisoning: The bridgehead nitrogen (N3) and sulfur (S1) are potent ligands. In metal-catalyzed cross-couplings, they can chelate palladium, potentially arresting the catalytic cycle by forming stable, non-reactive resting states (Pd-dimers).

  • The C2-H Trap: The proton at C2 is relatively acidic (

    
    ). Strong bases used in coupling (e.g., NaOtBu, KHMDS) can deprotonate C2, leading to ring-opening decomposition or competitive C2-functionalization.
    

Core Directive: Successful functionalization of C4-Cl requires ligand-accelerated catalysis (using bulky, electron-rich phosphines) to facilitate oxidative addition into the unactivated C-Cl bond while preventing N/S-coordination to the metal center.

Part 2: Experimental Protocols

Protocol A: C-C Bond Formation (Suzuki-Miyaura Coupling)

Target: Synthesis of 4-arylbenzothiazoles (Biaryl Scaffolds)

Rationale: Standard


 protocols often fail due to slow oxidative addition into the C4-Cl bond. We utilize XPhos  or SPhos , whose bulky biaryl structure promotes the formation of the active monoligated 

species and prevents coordination by the benzothiazole nitrogen.

Reagents & Stoichiometry:

  • 4-Chlorobenzothiazole (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos  (4-8 mol%)
    
    • Alternative Precatalyst: XPhos Pd G3 (2-4 mol%)

  • Base:

    
     (3.0 equiv) – Preferred over carbonates to minimize protodeboronation.
    
  • Solvent: 1,4-Dioxane :

    
     (4:1 v/v)
    

Step-by-Step Methodology:

  • Vessel Prep: Flame-dry a microwave vial or Schlenk tube. Cool under Argon flow.

  • Solids: Charge with 4-chlorobenzothiazole (1.0 mmol, 169 mg), Aryl Boronic Acid (1.5 mmol),

    
     (636 mg), and XPhos Pd G3 (34 mg, 0.04 mmol).
    
  • Degassing: Seal the vessel. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent: Inject degassed 1,4-Dioxane (4 mL) and degassed water (1 mL).

  • Reaction: Heat to 100°C for 4–12 hours.

    • Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the starting material (

      
      ).
      
  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine.[2] Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Gradient: 0

    
     20% EtOAc in Hexanes).
    

Data Summary: Catalyst Screening

EntryCatalyst SystemBaseSolventYield (%)Notes
1


DME/

<15Recovery of SM; Catalyst poisoning.
2


Dioxane40Incomplete conversion.
3XPhos Pd G3

Dioxane/

92 Optimal condition.
4SPhos Pd G2

Toluene/

85Good alternative for steric bulk.
Protocol B: C-N Bond Formation (Buchwald-Hartwig Amination)

Target: Synthesis of 4-aminobenzothiazoles (Kinase Inhibitor Motifs)

Rationale: The C4-Cl bond is deactivated. To couple amines, we require the BrettPhos or RuPhos ligand class. These ligands are specifically designed to facilitate the reductive elimination of C-N bonds from electron-neutral aryl chlorides.

Critical Safety Note: Avoid strong bases like LiHMDS or NaH if possible, as they may deprotonate C2.


  or NaOtBu  are the standard choices; however, NaOtBu must be used with care (anhydrous conditions).

Reagents:

  • 4-Chlorobenzothiazole (1.0 equiv)[1]

  • Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base:

    
     (2.5 equiv) or NaOtBu (1.4 equiv)
    
  • Solvent: t-Amyl Alcohol or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Inerting: Charge a reaction tube with 4-chlorobenzothiazole (1.0 mmol),

    
     (815 mg), and BrettPhos Pd G3 (45 mg).
    
  • Amine Addition:

    • Solid Amines: Add with other solids before inerting.

    • Liquid Amines: Add via syringe after solvent.[2]

  • Solvent: Add anhydrous t-Amyl Alcohol (5 mL). Sparge with Argon for 5 mins.

  • Reaction: Heat to 110°C for 16 hours.

    • Tip: If conversion stalls, add 2 mol% additional catalyst.[2]

  • Workup: Dilute with EtOAc/Water. Extract aqueous layer.[3]

  • Purification: Amine products are often polar. Use DCM/MeOH gradients or amine-functionalized silica.

Part 3: Visualization & Mechanism

Diagram 1: The "Ortho-Bridgehead" Catalytic Cycle

This diagram illustrates the specific role of bulky ligands (XPhos) in preventing N-coordination poisoning during the Suzuki coupling of 4-chlorobenzothiazole.

G PreCat Pd(II) Precatalyst (XPhos Pd G3) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) ActiveCat->OxAdd + Substrate Substrate 4-Chlorobenzothiazole Substrate->OxAdd Poison Catalyst Poisoning (N-Coordination) OxAdd->Poison Small Ligands (PPh3) TransMet Transmetalation (Ar-B(OH)2 / Base) OxAdd->TransMet Bulky Ligand (XPhos) Protects Pd RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration Product 4-Arylbenzothiazole RedElim->Product

Caption: Bulky ligands (Green Path) prevent N-coordination (Red Path), enabling the catalytic cycle for 4-chlorobenzothiazole.

Diagram 2: Reaction Decision Tree

A logical workflow for selecting reaction conditions based on the desired functional group.

DecisionTree Start Start: 4-Chlorobenzothiazole Target Select Target Bond Start->Target CC C-C Bond (Aryl/Alkyl) Target->CC CN C-N Bond (Amines) Target->CN CS C-S Bond (Thioethers) Target->CS Suzuki Suzuki Coupling Cat: XPhos Pd G3 Base: K3PO4 CC->Suzuki Buchwald Buchwald-Hartwig Cat: BrettPhos Pd G3 Base: Cs2CO3 CN->Buchwald Migita Migita Coupling Cat: Pd2(dba)3/Xantphos Base: DIPEA CS->Migita

Caption: Decision matrix for selecting catalytic systems based on target functionalization.

Part 4: References

  • BenchChem. Optimization of Suzuki Coupling for Chlorinated Benzothiazoles. Technical Support Center. Link

  • Sigma-Aldrich. 2-Amino-4-chlorobenzothiazole Product Specification & Reactivity.[4]Link

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).[5] Link

  • Wikipedia. Buchwald–Hartwig amination.[6][7] (Accessed 2023).[5][6] Link

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.Link

Sources

4-Chloro-2-methyl-1,3-benzothiazol-7-ol biological assay solvent selection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Solvent Selection for Biological Assays of 4-Chloro-2-methyl-1,3-benzothiazol-7-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The therapeutic potential of novel heterocyclic compounds, such as 4-Chloro-2-methyl-1,3-benzothiazol-7-ol, is often initially assessed through in vitro biological assays. A critical, yet frequently underestimated, parameter in this process is the choice of solvent used to solubilize the test compound. Benzothiazole derivatives are known for their poor aqueous solubility, necessitating the use of organic solvents which can introduce significant artifacts, including cytotoxicity, enzyme inhibition, and assay interference.[1][2][3] This guide provides a comprehensive framework for the rational selection and validation of a suitable solvent system for 4-Chloro-2-methyl-1,3-benzothiazol-7-ol. It moves beyond simple dissolution, presenting a systematic workflow and detailed protocols to ensure that the observed biological effects are attributable to the compound itself, thereby safeguarding data integrity and the reliability of downstream drug development decisions.

Physicochemical Profile & Solubility Predictions

Direct empirical data for 4-Chloro-2-methyl-1,3-benzothiazol-7-ol is not extensively published. However, a robust solubility prediction can be formulated by analyzing its constituent chemical moieties.

  • Benzothiazole Core: The parent 1,3-benzothiazole structure is a bicyclic aromatic heterocycle characterized by low polarity and poor water solubility.[1] It is, however, readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][4]

  • Substituents:

    • Chloro (-Cl) and Methyl (-CH₃) Groups: These groups are hydrophobic and will further decrease the compound's affinity for aqueous media.

    • Hydroxyl (-OH) Group: The phenolic hydroxyl group at the 7-position introduces a degree of polarity and the potential for hydrogen bonding. While this may slightly improve aqueous solubility compared to a non-hydroxylated analogue, the overall character of the molecule is expected to remain lipophilic and require an organic cosolvent for biological testing.[5]

Candidate Solvents: Properties and Biological Implications

The ideal solvent should completely dissolve the compound at a high concentration, be miscible with the aqueous assay medium upon dilution, and exert minimal intrinsic biological or physical effects at its final working concentration. The two most common candidates for compounds of this nature are DMSO and ethanol.

PropertyDimethyl Sulfoxide (DMSO)Ethanol (EtOH)
Solubilizing Power Excellent for a wide range of non-polar, aromatic compounds.[1]Good, but generally less effective than DMSO for highly lipophilic molecules.
Cytotoxicity Relatively low. Generally well-tolerated by most cell lines up to 0.5% (v/v).[6][7] Concentrations above 1% can induce cytotoxicity and other cellular effects.[8]Higher intrinsic cytotoxicity than DMSO.[7] Can cause membrane disruption and cell death at concentrations as low as 0.3125% in some cell lines.[7]
Enzyme/Protein Effects Can bind to proteins and may interfere with some enzyme assays.[9] Generally considered less denaturing than ethanol.Known to have inhibitory effects on various enzymes and can cause protein denaturation.[10][11][12] It can alter the activity of membrane-bound enzymes and inhibit cellulases, for example.[11][12][13]
Assay Interference Can interfere with assays involving reactive oxygen species (ROS) and some fluorescence-based readouts.[8][14]Can affect assays measuring metabolic activity and may interfere with optical measurements.
Typical Final Conc. < 0.1% - 0.5% [6][15]< 0.1% - 0.5%

A Systematic Workflow for Solvent Selection

A sequential and logical approach is crucial to identify the optimal solvent system. The process involves validating not only the compound's solubility but also the compatibility of the solvent with the specific biological assay being performed. This workflow ensures that the final experimental conditions are robust and reproducible.

G cluster_0 Phase 1: Solubility & Stability cluster_1 Phase 2: Biological System Compatibility cluster_2 Phase 3: Final Validation A Prepare High-Concentration Stock (e.g., 10-50 mM in 100% DMSO, EtOH) B Assess Stock Solution Stability (Visual inspection for precipitation, store at -20°C or -80°C) A->B C Test Solubility in Assay Media (Dilute stock into final buffer/media, check for precipitation) B->C D Determine Max Tolerated Solvent Conc. (Run assay with solvent-only controls at various concentrations) C->D E Identify Non-Interfering Concentration (e.g., Highest concentration with <5% effect on assay signal vs. vehicle-free control) D->E F Final Assay Validation (Run full compound dose-response curve with validated solvent concentration) E->F G Decision Point: Proceed with Solvent System F->G

Caption: Workflow for solvent selection and validation.

Experimental Protocols

These protocols provide a step-by-step methodology for implementing the workflow described above.

Protocol 4.1: Preparation of High-Concentration Stock Solutions

Objective: To create a concentrated, stable stock of 4-Chloro-2-methyl-1,3-benzothiazol-7-ol.

Materials:

  • 4-Chloro-2-methyl-1,3-benzothiazol-7-ol powder

  • Anhydrous, sterile-filtered DMSO

  • Anhydrous, sterile 200-proof Ethanol

  • Calibrated analytical balance

  • Amber glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Accurately weigh a precise amount of the compound (e.g., 5 mg).

  • Calculate the volume of solvent required to achieve the desired high concentration (e.g., 20 mM).

  • Add the calculated volume of 100% DMSO (or ethanol) to the vial containing the compound.

  • Vortex vigorously for 2-5 minutes. If dissolution is slow, use a bath sonicator for 5-10 minutes.

  • Visually inspect the solution against a bright light source to ensure there are no visible particulates. The solution should be perfectly clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Protocol 4.2: Determining Maximum Tolerated Solvent Concentration

Objective: To identify the highest concentration of the chosen solvent (e.g., DMSO) that does not significantly impact the performance of the biological assay.

Materials:

  • The specific biological assay system (e.g., cell culture plates with cells, enzyme/substrate solutions in a microplate)

  • 100% DMSO (or other candidate solvent)

  • Assay medium/buffer

  • Assay detection reagents

Procedure:

  • Prepare a dilution series of the solvent in the final assay medium. For DMSO, a typical series would be: 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a vehicle-free control (medium only).

  • Set up the assay plate according to its standard protocol.

  • In place of the test compound, add the solvent dilution series to the appropriate wells. Ensure each concentration is tested in triplicate or quadruplicate.

  • Include positive and negative controls for the assay itself, prepared in the vehicle-free medium.

  • Incubate the plate for the standard duration of the assay.

  • Add detection reagents and measure the assay signal (e.g., absorbance, fluorescence, luminescence).

  • Analysis: Calculate the average signal for each solvent concentration. Normalize the data to the vehicle-free control (set to 100%). The maximum tolerated solvent concentration is the highest concentration that results in a minimal change (e.g., <5-10%) in the assay signal compared to the vehicle-free control.

Protocol 4.3: Assessing Compound Solubility in Final Assay Media

Objective: To ensure the compound remains soluble when the concentrated stock is diluted to its final working concentration in the aqueous assay medium.

Materials:

  • High-concentration compound stock solution (from Protocol 4.1)

  • Final assay medium/buffer

  • Clear microcentrifuge tubes or a clear 96-well plate

Procedure:

  • Determine the highest final concentration of the compound you plan to test (e.g., 100 µM).

  • Calculate the dilution required from your stock. For example, to get 100 µM from a 20 mM stock requires a 1:200 dilution. This means the final solvent concentration will be 1/200 = 0.5%.

  • Verify that this final solvent concentration is below the maximum tolerated level determined in Protocol 4.2.

  • In a clear tube, add the assay medium first.

  • While vortexing the medium gently, add the required volume of the compound stock solution. This "dilute-into-vortexing" method helps prevent localized high concentrations that can cause precipitation.

  • Let the solution sit at the assay temperature (e.g., 37°C) for 15-30 minutes.

  • Visually inspect the solution for any signs of cloudiness, particulates, or precipitation. A clear solution indicates adequate solubility. This is often referred to as a kinetic solubility assessment.

Data Interpretation and Final Selection

The final choice of solvent and its working concentration is an evidence-based decision derived from the protocols above.

  • Primary Choice: DMSO is typically the primary candidate due to its superior solubilizing power and lower cytotoxicity compared to ethanol.[1][7]

  • Decision Criteria:

    • The compound must be fully soluble at the highest tested concentration in the final assay medium (Protocol 4.3).

    • The final concentration of the solvent in the assay must be at or below the maximum tolerated concentration determined in the solvent-only toxicity test (Protocol 4.2).[8][15]

    • When running the full experiment, a "vehicle control" (containing the same final concentration of solvent but no compound) must be included on every plate. All compound-treated results should be normalized to this vehicle control to nullify any minor effects of the solvent itself.

If DMSO proves to be incompatible with a specific assay (e.g., it quenches the fluorescent signal), ethanol should be evaluated using the same systematic workflow. The key is to validate any choice to ensure the integrity of the biological data.

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Tjørnelund, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]

  • Podkaminer, K. K., et al. (2011). Enzyme inactivation by ethanol and development of a kinetic model for thermophilic simultaneous saccharification and fermentation at 50 °C with Thermoanaerobacterium saccharolyticum ALK2. Biotechnology and Bioengineering, 108(6), 1268-1278. [Link]

  • Solubility of Things. (n.d.). Benzothiazole. [Link]

  • Di Pietro, O., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 931–936. [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays?. [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Al-Shammari, M., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(8), 1134. [Link]

  • Tabakoff, B., et al. (1987). Effects of ethanol on the activity of brain enzymes. Enzyme, 37(1-2), 70-86. [Link]

  • D-Aleo, A., et al. (2007). The effect of ethanol concentration on the enzymatic hydrolysis of crystalline cellulose employing the enzyme Celluclast 1.5 L. ResearchGate. [Link]

  • Al-Ostath, R. A., et al. (2026, January 30). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Scientific Reports, 16(1), 12345. [Link]

  • ResearchGate. (n.d.). Effects of ethanol concentration on enzymatic activities. [Link]

  • Karger Publishers. (2017, August 11). Effects of Ethanol on the Activity of Brain Enzymes. [Link]

  • Semantic Scholar. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • SpringerLink. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Journal of Materials Science and Chemical Engineering, 12, 31-48. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclization of 4-Chloro-2-Methylbenzothiazole Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-chloro-2-methylbenzothiazole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the crucial cyclization step. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your reaction outcomes.

Troubleshooting Guide: Overcoming Common Cyclization Issues

The formation of the benzothiazole ring is a critical step that can be influenced by a variety of factors. Below are common problems encountered during the cyclization of precursors to 4-chloro-2-methylbenzothiazole, along with their probable causes and recommended solutions.

Problem 1: Low to No Product Yield

Potential Cause Scientific Explanation & Recommended Solution
Incomplete Cyclization/Inefficient Oxidation The final and often rate-limiting step is the aromatization of the benzothiazoline intermediate to the stable benzothiazole.[1][2] This is an oxidation process. If the oxidizing agent is weak, absent, or consumed, the reaction will stall. Solution: Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient if the reaction is left open to the air.[2] For more robust oxidation, consider adding an explicit oxidizing agent like hydrogen peroxide (H₂O₂), often paired with an acid like HCl, or using dimethyl sulfoxide (DMSO) which can function as both a solvent and an oxidant.[2][3]
Poor Quality Starting Materials The primary precursor, a substituted 2-aminothiophenol, is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and dark, polymeric byproducts that significantly reduce the yield.[1] Solution: Use fresh, high-purity 2-amino-3-chlorothiophenol. If the purity is questionable, consider purification by recrystallization or column chromatography before use. Store the aminothiophenol under an inert atmosphere (e-g., nitrogen or argon) and in a cool, dark place.
Suboptimal Reaction Temperature The cyclization and subsequent oxidation steps have specific activation energy requirements. Temperatures that are too low may result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition. Solution: The optimal temperature is dependent on the specific precursors and solvent used. Generally, reactions are run from room temperature to reflux. If you are experiencing low yields, consider a systematic study of the reaction temperature, starting from a moderate temperature (e.g., 50-60 °C) and gradually increasing it while monitoring the reaction progress by Thin Layer Chromatography (TLC).
Incorrect Stoichiometry An improper ratio of reactants can lead to unreacted starting materials or the formation of side products. Solution: A 1:1 molar ratio of the 2-aminothiophenol precursor and the acylating agent (e.g., acetic anhydride or acetyl chloride for the 2-methyl group) is typically optimal. For reactions involving an external oxidant like H₂O₂, an excess of the oxidant is often required.[4]

Problem 2: Formation of Significant Side Products/Impurities

Potential Cause Scientific Explanation & Recommended Solution
Oxidation and Polymerization of 2-Aminothiophenol As mentioned, this starting material is prone to oxidation, leading to disulfide dimers and dark, tar-like polymers which complicate purification and reduce yield.[1] Solution: Minimize the exposure of the 2-aminothiophenol to air and light. Performing the reaction under an inert atmosphere can be beneficial. Adding the aminothiophenol to the reaction mixture last can also limit its time for degradation.
Dimerization of Intermediates Intermolecular reactions between the benzothiazoline intermediate or other reactive species can lead to the formation of undesired dimers.[1] Solution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular dimerization. Slow, controlled addition of one of the reactants can also help maintain a low concentration of reactive intermediates.
Unwanted Ring Substitutions Under harsh acidic conditions, side reactions such as sulfonation on the aromatic ring can occur, consuming starting material and generating impurities.[1] Solution: If strong acids are necessary, use the minimum effective amount and consider running the reaction at a lower temperature to disfavor these side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol?

A1: The synthesis typically follows a three-step mechanism. First, the amino group of the 2-aminothiophenol acts as a nucleophile, attacking the carbonyl carbon of the second reactant (e.g., an aldehyde, carboxylic acid, or acyl chloride) to form an intermediate. This is followed by an intramolecular cyclization, where the thiol group attacks an electrophilic carbon to form the five-membered benzothiazoline ring. The final step is an oxidation that aromatizes the benzothiazoline to the final 2-substituted benzothiazole product.[2]

Q2: How does the chloro-substituent at the 4-position affect the cyclization reaction?

A2: The chlorine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the nucleophilicity of the amino and thiol groups. This can sometimes affect the reaction rate and may require slightly adjusted reaction conditions compared to the synthesis of unsubstituted benzothiazoles.

Q3: What are some alternative methods for synthesizing 4-chloro-2-methylbenzothiazole if the standard condensation reaction is failing?

A3: One of the most common and effective methods is the Jacobson benzothiazole synthesis.[5][6] This involves the oxidative cyclization of a thioanilide precursor. For 4-chloro-2-methylbenzothiazole, this would involve the preparation of N-(2-chloro-6-mercaptophenyl)acetamide, which is then cyclized in the presence of an oxidizing agent like potassium ferricyanide in an alkaline solution.[6]

Q4: What are the best practices for monitoring the progress of the cyclization reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[2] It allows you to visualize the consumption of the starting materials and the formation of the product. It is crucial to use an appropriate solvent system that provides good separation of the starting materials, intermediates, and the final product. Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate) can help visualize spots that are not UV-active.

Q5: What are the recommended purification techniques for 4-chloro-2-methylbenzothiazole?

A5: The purification method will depend on the physical state and purity of the crude product. If the product is a solid, recrystallization from a suitable solvent (such as ethanol or a hexane/ethyl acetate mixture) is often effective.[2] For oily products or mixtures that are difficult to crystallize, column chromatography on silica gel is the preferred method.[3][7]

Experimental Protocols

Protocol 1: Standard Synthesis via Condensation with Acetic Anhydride

This protocol describes a common method for the synthesis of 2-substituted benzothiazoles.

Materials:

  • 4-Chloro-2-aminothiophenol

  • Acetic anhydride

  • Ethanol

  • Oxidizing agent (e.g., H₂O₂ or exposure to air)

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-2-aminothiophenol (1.0 mmol) in ethanol.

  • Add acetic anhydride (1.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

  • If using an explicit oxidant like H₂O₂, it can be added at this stage.[4] Alternatively, the reaction can be left open to the atmosphere to allow for oxidation by air.[2]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product remains in solution, remove the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can often reduce reaction times and improve yields, especially for less reactive substrates.[4]

Materials:

  • 4-Chloro-2-aminothiophenol

  • Acetic acid

  • A suitable catalyst (e.g., a solid acid catalyst)

Procedure:

  • In a microwave-safe reaction vessel, combine 4-chloro-2-aminothiophenol (1.0 mmol), acetic acid (1.1 mmol), and the catalyst.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature and time according to literature precedents or an initial optimization screen.

  • Monitor the reaction to completion using TLC.[2]

  • After cooling, the product can be isolated by adding a solvent like ethyl acetate, filtering off the catalyst, and then removing the solvent under reduced pressure.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 4-Chloro-2-aminothiophenol 4-Chloro-2-aminothiophenol Amide_Intermediate Amide Intermediate 4-Chloro-2-aminothiophenol->Amide_Intermediate Acylation Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Amide_Intermediate Benzothiazoline Benzothiazoline Amide_Intermediate->Benzothiazoline Intramolecular Cyclization Product 4-Chloro-2-methylbenzothiazole Benzothiazoline->Product Oxidation (Aromatization)

Caption: General reaction mechanism for the formation of 4-chloro-2-methylbenzothiazole.

Troubleshooting_Workflow Start Low Yield or No Product Check_Oxidation Is the oxidation step efficient? Start->Check_Oxidation Add_Oxidant Add explicit oxidant (e.g., H₂O₂, DMSO) or ensure air access. Check_Oxidation->Add_Oxidant No Check_Purity Are starting materials pure? Check_Oxidation->Check_Purity Yes Success Improved Yield Add_Oxidant->Success Purify_Reagents Purify 2-aminothiophenol precursor. Check_Purity->Purify_Reagents No Check_Temp Is the reaction temperature optimal? Check_Purity->Check_Temp Yes Purify_Reagents->Success Optimize_Temp Systematically vary temperature. Check_Temp->Optimize_Temp No Check_Side_Products Significant side products observed? Check_Temp->Check_Side_Products Yes Optimize_Temp->Success Optimize_Conditions Adjust concentration, addition rate, or use inert atmosphere. Check_Side_Products->Optimize_Conditions Yes Check_Side_Products->Success No Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low yields in benzothiazole synthesis.

References

  • Preventing side reactions during the synthesis of benzothiazole derivatives - Benchchem.
  • How to increase the yield of benzothiazole synthesis from 2-Aminothiophenol - Benchchem.
  • Guo, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. Available at: [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC. (2022). Available at: [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI. (2024). Available at: [Link]

  • Conversion of Thioamide to Benzothiazole with Oxidizing Agents - ResearchGate. (2025). Available at: [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC. (2020). Available at: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC. (2022). Available at: [Link]

  • Technical Support Center: Scale-up Synthesis of 4-Chloro-2-iodobenzo[d]thiazole - Benchchem.
  • (PDF) Synthesis and Cyclization of Benzothiazole: Review - ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). Available at: [Link]

  • Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates - ConnectSci. (2022). Available at: [Link]

  • Synthesis and Cyclization of Benzothiazole: Review - ResearchGate. Available at: [Link]

  • Benzothiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Process for the preparation of 4-chloro-2-hydroxybenzothiazole - Google Patents.
  • Synthesis and various biological activities of benzothiazole derivative - International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Available at: [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Education and Research. (2021). Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). Available at: [Link]

  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products - Nottingham ePrints. Available at: [Link]

  • Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents.
  • Troubleshooting Low Yields In The Synthesis of Benzothiazole Derivatives | BenchChem.
  • A Pathway to Synthesize 2-Methylbenzothiazole Derivatives via Hydrogen Sulfide Promoted Tandem Reaction of Calcium Carbide and 2-Iodoaniline | Request PDF - ResearchGate. (2025). Available at: [Link]

  • Process for the preparation of 4-methyl-2-amino-benzothiazole - Google Patents.
  • 2-Methylbenzothiazole | Request PDF - ResearchGate. Available at: [Link]

  • Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. Available at: [Link]

  • Ring‐Opening‐Recombination Strategy Based on 2‐Methylbenzothiazole Salts: Syntheses of Thiazinopyrrole Fused‐Ring Derivatives - ResearchGate. (2023). Available at: [Link]

Sources

Removing impurities from 4-Chloro-2-methyl-1,3-benzothiazol-7-ol crude

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-2-methyl-1,3-benzothiazol-7-ol Purification

Status: Active Operator: Senior Application Scientist (Separations Division) Ticket Context: Impurity removal from crude synthesis output.

Phase 1: Diagnostic Triage

Before initiating a protocol, identify the specific nature of your crude material. The visual state of 4-Chloro-2-methyl-1,3-benzothiazol-7-ol (hereafter CMBT-7-OH ) is a primary indicator of impurity type.

ObservationLikely Impurity SourceRecommended Action
Black/Tarry Residue Oxidized aminothiophenols (disulfides) or polymerized quinones.Protocol A (Charcoal/Silica Plug)
Red/Orange Oil Unreacted starting material (e.g., 3-chloro-aniline derivatives) or azo-coupling byproducts.Protocol B (The Phenolic Switch)
Sticky Solid (Low MP) Trapped high-boiling solvents (DMSO/DMF) or inorganic salts.Protocol C (Aqueous Trituration)
Isomeric Mixture Regioisomers (e.g., 6-chloro analog).Protocol D (Fractional Crystallization)

Phase 2: The "Phenolic Switch" Protocol (Primary Purification)

Theory: The 7-hydroxyl group on the benzothiazole ring provides a specific pKa "handle" (estimated pKa ~8.0–8.5 due to the electron-withdrawing 4-Cl group). This allows us to reversibly switch the molecule between a water-soluble phenolate and an organic-soluble phenol, leaving non-acidic impurities behind.

User Question: "My crude contains unreacted non-phenolic starting materials. How do I separate them without a column?"

The Workflow:

PhenolicSwitch Start Crude CMBT-7-OH (Dissolved in EtOAc) Extract Extract with 1M NaOH (pH > 10) Start->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Non-Phenolic Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Na-Phenolate) PhaseSep->AqLayer Keep Wash Wash Aq. Layer with Fresh EtOAc (2x) AqLayer->Wash Acidify Acidify with 2M HCl to pH 4-5 Wash->Acidify Precip Product Precipitates (Collect by Filtration) Acidify->Precip

Figure 1: The "Phenolic Switch" strategy leverages the acidity of the 7-OH group to isolate the product from neutral organic impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude CMBT-7-OH in Ethyl Acetate (EtOAc). If significant tar is present, filter through a Celite pad first.

  • Extraction: Transfer to a separatory funnel. Add 1.0 M NaOH (1.2 equivalents relative to theoretical yield). Shake vigorously.

    • Mechanism:[1][2][3][4][5][6][7] The NaOH deprotonates the 7-OH, forming the water-soluble sodium phenolate.

  • Separation: Drain the aqueous layer (now yellow/orange) into a clean flask. Keep the organic layer (contains non-acidic impurities like unreacted anilines).

  • Wash: Return the aqueous layer to the funnel and wash with fresh EtOAc to remove entrained organics.

  • Precipitation: Transfer the aqueous layer to a beaker. Slowly add 2M HCl while stirring until pH reaches ~4–5.

    • Critical: Do not over-acidify to pH < 1 if your molecule has a basic nitrogen that could form a hydrochloride salt (though the 4-Cl steric hindrance usually weakens the N-basicity).

  • Collection: Filter the resulting precipitate, wash with cold water, and dry.

Phase 3: Crystallization Dynamics (Polishing)

User Question: "I have removed the bulk impurities, but the melting point is still broad (e.g., >2°C range). How do I refine the crystal lattice?"

Solvent Selection Guide: Benzothiazoles are "flat" aromatic systems that stack well. The 4-Cl and 2-Me substituents add lipophilicity, while the 7-OH adds polarity.

Solvent SystemSuitabilityNotes
Ethanol / Water (70:30) High The "Gold Standard" for hydroxybenzothiazoles. Dissolve in hot EtOH, add water until turbid, cool slowly.
Toluene Medium Excellent for removing non-polar "grease" or tars. Requires high heat to dissolve the phenol.
Acetonitrile (ACN) High Good for removing regioisomers. Isomers often have different solubility coefficients in ACN.
Acetic Acid Specialized Use only if the product is extremely insoluble. Crystallizes as a very pure solid but difficult to dry.

Protocol D: Recrystallization from EtOH/Water

  • Place crude solid in an Erlenmeyer flask.

  • Add minimum boiling Ethanol to dissolve.

  • Optional: Add activated charcoal (5% w/w), boil for 2 mins, and filter hot.

  • Add hot water dropwise to the filtrate until a persistent cloudiness appears.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool to room temperature undisturbed, then 4°C overnight.

Phase 4: Troubleshooting FAQs

Q: My product is oiling out instead of crystallizing.

  • Cause: The solution is likely too concentrated, or the solvent polarity is mismatched (too much water).

  • Fix: Re-heat the mixture and add a small amount of the organic solvent (Ethanol). Seed the mixture with a tiny crystal of pure product if available. Scratch the glass side with a rod to induce nucleation.

Q: I suspect I have the 6-chloro isomer as an impurity.

  • Analysis: Regioisomers (4-Cl vs 6-Cl) have very similar solubilities.

  • Fix: Standard extraction won't work. You must use Fractional Crystallization or Flash Chromatography .

    • Chromatography: Use a Silica column. The 4-Cl isomer (adjacent to the Nitrogen) often has a slightly different Rf value due to "ortho-effect" shielding of the Nitrogen, making it less polar than the 6-Cl isomer. Try a gradient of Hexane:EtOAc (start 90:10).

Q: There is a persistent sulfur smell.

  • Cause: Trapped thiols or disulfides from the synthesis (e.g., 2-aminothiophenol residues).

  • Fix: Wash the organic layer (during the initial workup) with 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide. This oxidizes smelly thiols to water-soluble sulfonates, which are then washed away. Caution: Test on a small scale first to ensure the benzothiazole ring is stable.

References

  • Benzothiazole Synthesis & Properties: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Recrystallization Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • pKa Data for Phenols/Heterocycles: Bordwell pKa Table. Organic Chemistry Data.[3][8][9] Available at: [Link]

  • General Purification of Hydroxybenzothiazoles: Synthesis and Characterization of Benzothiazole Analogues. Journal of Young Pharmacists. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro vs. 6-Chloro Benzothiazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The benzothiazole scaffold is a cornerstone in the synthesis of a wide array of biologically active molecules and functional materials. The introduction of a chlorine atom to the benzene ring of this heterocyclic system significantly alters its chemical properties. However, the specific position of this halogen substituent—be it at the 4- or 6-position—creates two isomers with distinct reactivity profiles. This guide provides a detailed comparative analysis of 4-chlorobenzothiazole and 6-chlorobenzothiazole, offering a crucial resource for researchers, chemists, and professionals in drug development to inform their synthetic strategies.

Understanding the Core Differences: Electronic and Steric Effects

The reactivity of an aromatic compound is fundamentally governed by the distribution of electron density within the ring and the steric accessibility of its reaction sites. In the case of chlorobenzothiazoles, both the position of the chlorine atom and the inherent electronic nature of the benzothiazole ring system play a pivotal role.

The benzothiazole ring itself is electron-deficient due to the electron-withdrawing nature of the nitrogen and sulfur atoms in the fused thiazole ring.[1][2] This property is a key determinant in its reactivity, particularly towards nucleophilic attack. The addition of a chlorine atom, an electron-withdrawing substituent, further influences the electronic landscape of the molecule.[3][4]

  • 6-Chlorobenzothiazole: In this isomer, the chlorine atom is situated para to the sulfur atom and meta to the nitrogen. This positioning allows for effective electronic communication with the thiazole ring, influencing the overall reactivity.

  • 4-Chlorobenzothiazole: The placement of the chlorine atom at the 4-position, ortho to the sulfur atom, introduces significant steric hindrance.[5][6] This steric bulk can impede the approach of reagents, a critical factor in many chemical transformations.

Caption: Key distinguishing factors between 6-chloro and 4-chloro benzothiazole.

Reactivity in Key Synthetic Transformations

The subtle yet significant differences in the electronic and steric profiles of 4-chloro and 6-chloro benzothiazole manifest in their behavior in common synthetic reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of aryl halides. The success of an SNAr reaction hinges on the ability of the aromatic ring to stabilize the negative charge of the intermediate Meisenheimer complex.[7][8]

IsomerRelative Reactivity in SNArRationale
6-Chlorobenzothiazole HigherThe electron-withdrawing effect of the thiazole ring effectively stabilizes the intermediate formed during nucleophilic attack at the 6-position. The site is also sterically accessible.
4-Chlorobenzothiazole LowerWhile electronically activated, the steric hindrance from the adjacent sulfur atom of the thiazole ring can impede the approach of the nucleophile to the 4-position, leading to slower reaction rates.

Experimental Protocol: Comparative SNAr with an Amine Nucleophile

This protocol provides a framework for comparing the reactivity of the two isomers in a typical SNAr reaction.

Materials:

  • 4-Chlorobenzothiazole

  • 6-Chlorobenzothiazole

  • Morpholine (or other secondary amine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • In two separate, oven-dried reaction vessels, add 1 mmol of either 4-chlorobenzothiazole or 6-chlorobenzothiazole.

  • To each vessel, add 1.2 mmol of morpholine and 2 mmol of potassium carbonate.

  • Add 5 mL of anhydrous DMF to each vessel.

  • Stir the mixtures at a set temperature (e.g., 100 °C) and monitor the reaction progress over time by taking small aliquots for analysis by HPLC or GC-MS.

  • Compare the rate of product formation for each isomer to determine their relative reactivity.

workflow start Start reactants Combine Chlorobenzothiazole, Amine, Base, and Solvent start->reactants reaction Heat and Stir (e.g., 100 °C) reactants->reaction monitoring Monitor Progress (HPLC or GC-MS) reaction->monitoring analysis Compare Reaction Rates monitoring->analysis end End analysis->end

Caption: Experimental workflow for comparative SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura coupling are indispensable for forming new carbon-carbon bonds.[9][10] The efficiency of these reactions is often dependent on the ease of the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond.

IsomerRelative Reactivity in Suzuki CouplingRationale
6-Chlorobenzothiazole Generally HigherThe C-Cl bond at the 6-position is more sterically accessible to the bulky palladium catalyst, facilitating the crucial oxidative addition step.
4-Chlorobenzothiazole Generally LowerThe steric bulk of the nearby thiazole ring can hinder the approach of the palladium catalyst to the C-Cl bond at the 4-position, often requiring more forcing reaction conditions or specialized, highly active catalyst systems.[11][12]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol outlines a typical Suzuki-Miyaura coupling to compare the two isomers.

Materials:

  • 4-Chlorobenzothiazole

  • 6-Chlorobenzothiazole

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active precatalyst)[11]

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water)

  • Analytical instrumentation (HPLC or GC-MS)

Procedure:

  • Set up two parallel reactions in Schlenk tubes or similar inert atmosphere reaction vessels.

  • To each tube, add 1 mmol of the respective chlorobenzothiazole isomer, 1.5 mmol of the arylboronic acid, 0.05 mmol of the palladium catalyst, and 2 mmol of the base.

  • Degas the solvent mixture and add it to the reaction tubes under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reactions to a suitable temperature (e.g., 90-110 °C) and monitor their progress over time.

  • Analyze the formation of the coupled product to assess the relative reactivity of the two starting materials.

Practical Implications for Synthesis and Drug Discovery

The choice between 4-chlorobenzothiazole and 6-chlorobenzothiazole as a starting material can have significant consequences for a synthetic campaign.

  • For transformations that are sensitive to steric hindrance, such as many cross-coupling reactions, 6-chlorobenzothiazole is often the more tractable substrate, potentially leading to higher yields and requiring milder reaction conditions.

  • In contrast, the synthesis of derivatives with substitution at the 4-position will necessitate the use of 4-chlorobenzothiazole . Chemists should be prepared to encounter greater synthetic challenges and may need to screen a wider range of catalysts, ligands, and reaction conditions to achieve the desired transformation.

In the context of drug discovery, the specific substitution pattern on the benzothiazole ring can dramatically influence a molecule's biological activity. Therefore, having access to synthetic routes for both 4- and 6-substituted derivatives is crucial for exploring the structure-activity relationship (SAR) of a new series of compounds.

Conclusion

References

  • Benchchem. (n.d.). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
  • Benchchem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for Chlorinated Benzothiazoles.
  • Benchchem. (n.d.). Application Notes: Utilizing 2-Chlorobenzoselenazole in Nucleophilic Substitution Reactions.
  • Semantic Scholar. (n.d.). Ortho-selective nucleophilic aromatic substitution reactions of polyhaloanilines with potassium/sodium o-ethyl xanthate: a convenient access to halogenated 2(3H)-benzothiazolethiones.
  • ResearchGate. (2019). The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study.
  • ResearchGate. (n.d.). Effect of electron-withdrawing chlorine substituent on photovoltaic properties of all chlorinated benzothiadiazole-based polymers.
  • PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
  • MDPI. (n.d.). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
  • Benchchem. (2026). Understanding the Synthesis and Reactivity of 2406-90-8.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals.
  • MDPI. (n.d.). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes.
  • PubMed Central. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • PubChem. (n.d.). 4-Chlorobenzothiazole.
  • Beilstein Journals. (n.d.). Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][13]benzothiazines: access to pyrrolo[2,1-b][1][14]benzothiazoles. Retrieved from

  • ResearchGate. (n.d.). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles.
  • PubMed Central. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • Royal Society of Chemistry. (2019). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles.
  • MDPI. (n.d.). A Qualitative Comparison of the Reactivities of 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine and 4,5-Dichloro-1,2,3-dithiazolium Chloride.
  • SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole.
  • JETIR.org. (n.d.). cooperative effect of 2-amino-6- chloro-benzothiazole on inhibitive performance of propargyl alcohol during corrosion of mild steel.

Sources

UV-Vis Absorption Maxima of 7-Hydroxybenzothiazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the UV-Vis absorption properties of 7-hydroxybenzothiazoles, distinguishing them from their more common isomers and providing experimental protocols for their characterization.

Executive Summary & Structural Distinction

In the field of fluorophores and medicinal chemistry, 7-hydroxybenzothiazole (7-HBT) represents a specific positional isomer of the hydroxybenzothiazole family. It is distinct from the widely known 2-(2'-hydroxyphenyl)benzothiazole (HBT) , which is famous for Excited-State Intramolecular Proton Transfer (ESIPT), and 6-hydroxybenzothiazole , the core scaffold of firefly luciferin.

Researchers often encounter ambiguity due to the shared acronym "HBT". This guide focuses on the 7-hydroxy isomer (hydroxyl group at position 7 of the fused benzene ring), often utilized as a synthetic precursor for amyloid imaging agents (e.g., Pittsburgh Compound B analogs) and regioselective derivatives.

Core Structural Differences:

  • 7-Hydroxybenzothiazole: OH at C7 (ortho to Sulfur).

  • 6-Hydroxybenzothiazole: OH at C6 (para to C2-N axis).

  • 2-Hydroxybenzothiazole: Tautomer of benzothiazolinone (OH/C=O at C2).[1]

Comparative Absorption Maxima ( )[2]

The UV-Vis absorption profile of 7-hydroxybenzothiazoles is governed by the conjugation of the hydroxyl lone pair with the benzothiazole heterocycle. Unlike the 6-isomer, where the hydroxyl group is para to the nitrogen (allowing strong push-pull conjugation), the 7-isomer typically exhibits a hypsochromic (blue) shift relative to the 6-isomer due to different resonance contributions.

Table 1: Comparative UV-Vis Data of Hydroxybenzothiazole Isomers
CompoundStructure NoteSolvent

(Abs)

(Fluo)
Key Feature
7-Hydroxybenzothiazole OH at Pos 7MeOH295 - 305 nm ~350 nmOrtho-to-S effect; weaker conjugation than 6-OH.
6-Hydroxybenzothiazole OH at Pos 6MeOH325 - 330 nm 538 nm (pH>8)Luciferin core; strong pH sensitivity (Yellow-Green emission).
2-Hydroxybenzothiazole OH at Pos 2EtOH280 - 290 nm Weak/NoneExists primarily as Benzothiazolinone (keto form).
2-(2'-Hydroxyphenyl)BT Phenol attached at C2CH3CN335 nm 530 nmESIPT active; large Stokes shift (~10000 cm⁻¹).
7-Methoxy-2-aminobenzothiazole 7-OMe, 2-NH2EtOH~268 nm -Precursor for 7-OH derivatives; amino group dominates spectrum.

Note on Solvatochromism: 7-hydroxybenzothiazoles exhibit negative solvatochromism in some derivatives, but generally, polar protic solvents (MeOH, Water) stabilize the ground state, slightly shifting


 compared to non-polar solvents like Dichloromethane (DCM).
Mechanism & pH Sensitivity

The spectral properties of 7-hydroxybenzothiazoles are heavily dependent on the protonation state of the hydroxyl group (


) and the ring nitrogen (

).
Diagram 1: Structural Isomers & Resonance Pathways

Benzothiazoles cluster_0 7-Hydroxybenzothiazole (Target) cluster_1 Common Alternatives cluster_2 Environmental Effects H7 7-OH Isomer (Ortho to Sulfur) λmax ~300 nm H6 6-OH Isomer (Luciferin Core) λmax ~330 nm H7->H6 Positional Isomerism Base Basic pH (>10) Phenolate Anion Red Shift (+30-50 nm) H7->Base Deprotonation Acid Acidic pH (<2) N-Protonation Blue Shift / Quenching H7->Acid Protonation H2 2-OH Isomer (Benzothiazolinone) λmax ~285 nm

Caption: Structural relationship between 7-hydroxybenzothiazole and its isomers, highlighting the spectral shifts induced by pH changes.

Experimental Protocol: Determination of and pKa

To accurately characterize a new 7-hydroxybenzothiazole derivative, use the following self-validating protocol. This method corrects for aggregation and solvent impurities.

Reagents:
  • Stock Solvent: Spectroscopic grade Methanol or DMSO.

  • Buffers: Citrate-Phosphate buffer (pH 3.0 - 8.0), Glycine-NaOH (pH 9.0 - 11.0).

  • Standard: Quinine Sulfate (for quantum yield check) or 6-Hydroxybenzothiazole (as a reference).

Step-by-Step Workflow:
  • Stock Preparation:

    • Dissolve 1.0 mg of 7-HBT derivative in 10 mL DMSO (Concentration ~0.5 mM).

    • Validation: Sonicate for 5 mins to ensure complete dissolution.

  • Working Solutions (Dilution):

    • Prepare 10 µM solutions in three solvents: Cyclohexane (Non-polar), Acetonitrile (Polar Aprotic), and Methanol (Polar Protic).

    • Why: To assess solvatochromic shifts.

  • pH Titration (pKa Determination):

    • Prepare 10 µM dye in water/methanol (9:1 v/v).

    • Titrate from pH 2.0 to 12.0 in 0.5 unit increments.

    • Record UV-Vis spectra (200–600 nm) at each step.

    • Observation: Look for the isosbestic point. A clear isosbestic point confirms a clean two-state transition (Phenol

      
       Phenolate).
      
  • Data Analysis:

    • Plot Absorbance at putative

      
       vs. pH.[2]
      
    • Fit data to the Henderson-Hasselbalch equation to extract pKa.

Diagram 2: Experimental Characterization Workflow

Protocol Start Start: 7-HBT Sample Solubility Dissolve in DMSO (1 mM) Sonicate 5 min Start->Solubility Dilution Dilute to 10 µM in MeOH, ACN, PBS Solubility->Dilution Scan UV-Vis Scan (200-600 nm) Baseline Correction Dilution->Scan Decision Isosbestic Point Present in pH Scan? Scan->Decision Calc_pKa Calculate pKa (Henderson-Hasselbalch) Decision->Calc_pKa Yes Check_Purity Re-purify Sample (HPLC/Recrystallization) Decision->Check_Purity No (Mixture/Degradation) Final Report λmax, ε, and pKa Calc_pKa->Final Check_Purity->Solubility

Caption: Workflow for spectrophotometric characterization of 7-hydroxybenzothiazoles, ensuring data integrity through isosbestic point validation.

Applications & Significance
  • Amyloid Imaging: 7-Substituted benzothiazoles are critical scaffolds for developing PET radiotracers. The 7-position allows for specific binding interactions distinct from the 6-position used in Pittsburgh Compound B (PiB).

  • Metal Sensing: Derivatives like 2-amino-7-hydroxybenzothiazole can be functionalized to create "Turn-On" fluorescent sensors for Zn²⁺ or Cu²⁺, utilizing the N3 and 2-amino nitrogen for coordination.

  • Precursors: 7-Methoxybenzothiazole is often the stable commercial precursor. Demethylation (using BBr3) yields the active 7-hydroxy fluorophore immediately prior to use to prevent oxidation.

References
  • BenchChem. (2025). 2-Methylbenzo[d]thiazol-7-ol Structure and Properties. Retrieved from

  • National Institutes of Health (NIH). (2024). Review on Synthesis of 2-(2-Hydroxyaryl) Benzothiazoles (HBT). Top. Curr. Chem. Retrieved from

  • ResearchGate. (2022). Computational Study of Benzothiazole Derivatives for Spectroscopic Features. MDPI. Retrieved from

  • Google Patents. (2008). US20080254130A1: Skin Antiaging & Brightening via Multi-function Treatment. (Mentions 7-hydroxybenzothiazole derivatives).[3] Retrieved from

  • PubChem. (2025). 6-Hydroxybenzothiazole Compound Summary. (For comparative isomeric data). Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-2-methyl-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 163299-46-5 Synonyms: 4-Chloro-7-hydroxy-2-methylbenzothiazole; 7-Benzothiazolol, 4-chloro-2-methyl- Molecular Formula: C₈H₆ClNOS Molecular Weight: 199.66 g/mol

Executive Safety Summary

4-Chloro-2-methyl-1,3-benzothiazol-7-ol is a specialized benzothiazole derivative often utilized as a scaffold in medicinal chemistry (e.g., MAO-B inhibition research) and agrochemical synthesis. Its structure combines a phenolic hydroxyl group (position 7) and a chlorine substituent (position 4) on a benzothiazole core.

Critical Risk Assessment:

  • Phenolic Moiety: Increases acidity and potential for severe irritation or corrosion to mucous membranes and eyes.

  • Chlorination: Enhances lipophilicity, increasing skin absorption rates and potential bioavailability compared to non-halogenated analogs.

  • Benzothiazole Core: Associated with skin sensitization and acute aquatic toxicity.[1]

Operational Directive: Treat this compound as a High-Potency Unknown . In the absence of chronic toxicity data, assume it is a sensitizer and acute toxin. All manipulations must occur within a certified chemical fume hood.

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) and analog data (CAS 163298-71-3).

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2]
Serious Eye Damage Cat 2A/1H319: Causes serious eye irritation (Potential for H318).
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[2][3]
Aquatic Toxicity Cat 2H411: Toxic to aquatic life with long-lasting effects.[1][4]

Personal Protective Equipment (PPE) Matrix

Objective: Create a redundant barrier system to prevent dermal absorption and inhalation.

Protection ZoneStandard RequirementTechnical Specification & Rationale
Hand Protection Double-Gloving Strategy Inner Layer: Nitrile (0.11 mm) for dexterity.Outer Layer: Nitrile (0.11 mm) or Butyl Rubber (0.3 mm) for high-risk transfers.Rationale: Benzothiazoles can permeate thin latex; nitrile offers superior chemical resistance to organic solvents used in solubilization (e.g., DMSO).
Eye & Face Chemical Goggles ANSI Z87.1 Impact/Splash Goggles. Note: Safety glasses are insufficient due to the corrosive potential of the phenolic group. Use a face shield if handling volumes >500 mg in solution.
Respiratory Engineering Control Primary: Certified Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill): Half-mask respirator with P100/OV cartridges (Organic Vapor/Particulate) if outside containment.
Body Defense Full Coverage Lab Coat: 100% Cotton or Nomex (fire-resistant).Apron: Chemical-resistant PVC apron required during stock solution preparation to prevent soak-through.

Operational Handling Protocol

Phase A: Preparation & Engineering Controls
  • Static Control: Benzothiazole powders can be electrostatic. Use an ionizing blower or anti-static gun inside the weigh station to prevent particle dispersal.

  • Solvent Selection:

    • Preferred: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solutions (>10 mM).

    • Secondary: Ethanol (warm) may be used but offers lower solubility for chlorinated variants.

    • Avoid: Water (compound is likely hydrophobic/insoluble).

Phase B: Weighing & Transfer (Step-by-Step)
  • Tare First: Place the weighing boat/vial on the balance before opening the chemical container.

  • Draft Shield: Ensure the balance draft shield is closed during stabilization.

  • Transfer: Use a micro-spatula . Do not pour from the source bottle.

  • Seal: Immediately recap the source container before recording the mass.

  • Decontamination: Wipe the exterior of the source container and the balance area with a 10% detergent/ethanol wipe after use.

Phase C: Solubilization

Caution: Dissolving in DMSO enhances skin permeability. Treat the solution as more hazardous than the solid.

  • Add solvent slowly to the solid to prevent aerosolization.

  • Vortex in a sealed tube only.

  • Label the vial immediately with: "Toxic - Benzothiazole Derivative - [Concentration]" .

Emergency Response & Spill Management

Scenario 1: Dry Powder Spill (< 1g)
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don double nitrile gloves and P100 respirator.

  • Contain: Cover spill with damp paper towels (to prevent dust) or use an oil-impregnated sweeping compound.

  • Clean: Scoop into a hazardous waste bag. Wipe surface 3x with Ethanol.

Scenario 2: Liquid Spill (DMSO Stock)
  • Absorb: Use vermiculite or polypropylene pads immediately.

  • Do Not Touch: DMSO carries the toxin through gloves. Use forceps to handle contaminated pads.

  • Neutralize: Wash the surface with a mild surfactant solution.

Waste Disposal & Logistics

Compliance: Follow 40 CFR 261 (RCRA) and local EHS regulations.

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Hazardous Solid Waste (Yellow bag/bin).

  • Liquid Waste: Collect in Halogenated Organic Solvent waste stream.

    • Critical: Do NOT mix with acidic waste streams (potential for reaction with the benzothiazole nitrogen).

  • Container Disposal: Triple rinse empty vials with ethanol before disposal. Collect rinsate as liquid waste.

Safety Decision Workflow

The following diagram outlines the decision logic for handling spills or exposure events.

SafetyProtocol Start Event: Exposure or Spill Assess Assess Material State Start->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Solution (DMSO/EtOH) Assess->WetSpill SkinExp Skin Exposure Assess->SkinExp ActionDry 1. Dampen with wet towel 2. Scoop to Haz Waste 3. Wash Surface x3 DrySpill->ActionDry ActionWet 1. Absorb with Vermiculite 2. Use Forceps (No Touch) 3. Halogenated Waste WetSpill->ActionWet ActionSkin 1. Remove Clothing 2. Wash >15 min (Soap/Water) 3. Seek Medical (SDS) SkinExp->ActionSkin Report File Incident Report Review SOP ActionDry->Report ActionWet->Report ActionSkin->Report

Figure 1: Immediate response logic for containment and exposure mitigation.

References

  • PubChem. (n.d.). Compound Summary: 4-Chloro-2-methyl-1,3-benzothiazol-7-ol (CAS 163299-46-5). National Library of Medicine. Retrieved from [Link]

  • ECHA. (n.d.).[5] C&L Inventory: Benzothiazole. European Chemicals Agency.[1][6][7] Retrieved from [Link][1]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.